cis-2-Vinyl-1,3-dioxolane-4-methanol

Description

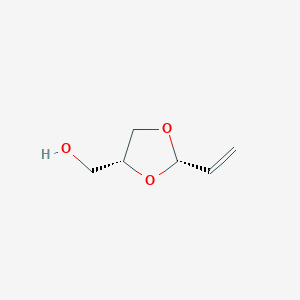

Structure

2D Structure

Properties

IUPAC Name |

[(2S,4R)-2-ethenyl-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-6-8-4-5(3-7)9-6/h2,5-7H,1,3-4H2/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAUXGPDSZGZAJ-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1OCC(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1OC[C@H](O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16081-26-8 | |

| Record name | 1,3-Dioxolane-4-methanol, 2-ethenyl-, cis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16081-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-2-vinyl-1,3-dioxolane-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-2-Vinyl-1,3-dioxolane-4-methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical and physical properties, synthesis, and experimental protocols for cis-2-Vinyl-1,3-dioxolane-4-methanol. This chiral building block, derived from glycerol, is a valuable intermediate in organic synthesis.

Core Chemical Properties

This compound is a cyclic acetal. Its structure features a dioxolane ring substituted with a vinyl group at the 2-position and a hydroxymethyl group at the 4-position. The "cis" designation indicates that the vinyl and hydroxymethyl groups are on the same side of the dioxolane ring.

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| CAS Number | 16081-26-8 | [1] |

| Molecular Formula | C₆H₁₀O₃ | [1][2] |

| Molecular Weight | 130.14 g/mol | [2] |

| IUPAC Name | (2-ethenyl-1,3-dioxolan-4-yl)methanol | [2] |

Synthesis and Experimental Protocols

The primary route for synthesizing 2-vinyl-1,3-dioxolane-4-methanol is the acid-catalyzed reaction between glycerol and acrolein.[3][4][5] This reaction produces a mixture of cis and trans isomers, from which the cis isomer must be separated.

This protocol describes a general laboratory-scale procedure for the synthesis.

Materials:

-

Glycerol

-

Acrolein (stabilized)

-

Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15, or another solid acid catalyst)[3]

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark apparatus for water removal), dissolve glycerol in the chosen anhydrous solvent.

-

Catalyst Addition: Add a catalytic amount of the acid catalyst to the solution. Strong Brønsted acids are generally effective for this dehydration and cyclization reaction.[3][4]

-

Acrolein Addition: Cool the mixture in an ice bath. Slowly add acrolein dropwise to the stirred solution. Acrolein is volatile and toxic, so this step must be performed in a well-ventilated fume hood.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the organic phase with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product will be a mixture of cis and trans isomers. Separation of these isomers typically requires column chromatography on silica gel. The polarity difference between the isomers allows for their separation, although this can be challenging.

Diagrams and Workflows

Visual representations of the synthesis and experimental workflow aid in understanding the process.

The following diagram illustrates the acid-catalyzed reaction between glycerol and acrolein, leading to the formation of both cis and trans isomers of 2-vinyl-1,3-dioxolane-4-methanol.

Caption: Acid-catalyzed reaction of glycerol and acrolein.

This flowchart details the step-by-step process from reaction setup to the isolation of the final product.

Caption: Workflow for synthesis and purification.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 1,3-Dioxolane-4-methanol, 2-ethenyl-, cis- | C6H10O3 | CID 545210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sustainable production of acrolein: investigation of solid acid–base catalysts for gas-phase dehydration of glycerol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Liquid-Phase Dehydration of Glycerol to Acrolein with ZSM-5-Based Catalysts in the Presence of a Dispersing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Towards the sustainable production of acrolein by glycerol dehydration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of cis-2-Vinyl-1,3-dioxolane-4-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis-2-Vinyl-1,3-dioxolane-4-methanol, a valuable chiral building block in organic synthesis. The document details the prevalent synthetic strategies, reaction mechanisms, and experimental protocols. Quantitative data is presented in structured tables, and key pathways are visualized using diagrams to facilitate understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a heterocyclic compound of significant interest in synthetic organic chemistry. Its structure, incorporating a vinyl group and a primary alcohol on a chiral 1,3-dioxolane scaffold, makes it a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and natural products. The stereochemistry of the molecule, particularly the cis relationship between the vinyl group at the C2 position and the methanol group at the C4 position, is crucial for its application as a chiral synthon.

This guide focuses on the most common and effective methods for the preparation of this compound, primarily through the acid-catalyzed acetalization or transacetalization of glycerol with a suitable three-carbon vinyl-containing electrophile.

Synthetic Pathways

The principal route for the synthesis of 2-substituted-1,3-dioxolane-4-methanol derivatives involves the reaction of glycerol with an aldehyde or its corresponding acetal under acidic conditions. In the case of this compound, the logical precursors are glycerol and acrolein or an acrolein acetal.

Due to the high reactivity and tendency of acrolein to polymerize, the use of a more stable acrolein acetal, such as acrolein dimethyl acetal or acrolein diethyl acetal, is generally preferred. This approach involves a transacetalization reaction, which often proceeds under milder conditions and with fewer side reactions.

The reaction is catalyzed by a variety of acid catalysts, ranging from homogeneous acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid to heterogeneous catalysts such as acidic ion-exchange resins and zeolites. The choice of catalyst can influence the reaction rate and the selectivity for the desired five-membered dioxolane ring over the six-membered dioxane ring by-product.

The formation of the cis and trans isomers is a key consideration. The cis isomer is often the kinetic product in the formation of 2-substituted-1,3-dioxolanes from glycerol, and its formation can be favored by careful control of reaction conditions.

Synthesis Workflow

The general workflow for the synthesis of this compound is outlined below. This process involves the acid-catalyzed reaction of glycerol with an acrolein acetal, followed by purification.

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on established methods for the synthesis of related 1,3-dioxolane derivatives from glycerol.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |

| Glycerol | 92.09 | 0.1 | 9.21 g (7.3 mL) |

| Acrolein Dimethyl Acetal | 102.13 | 0.12 | 12.26 g |

| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.001 | 0.172 g |

| Toluene | - | - | 100 mL |

| Saturated Sodium Bicarbonate | - | - | 50 mL |

| Ethyl Acetate | - | - | 150 mL |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol (9.21 g, 0.1 mol), acrolein dimethyl acetal (12.26 g, 0.12 mol), p-toluenesulfonic acid (0.172 g, 0.001 mol), and toluene (100 mL).

-

Heat the reaction mixture to reflux and collect the methanol by-product in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the theoretical amount of methanol has been collected (approximately 6.4 mL), or when the reaction is deemed complete by TLC, cool the mixture to room temperature.

-

Quench the reaction by adding saturated sodium bicarbonate solution (50 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by vacuum distillation to afford this compound as a colorless oil.

Expected Yield: 60-75%

Characterization Data

The structure and stereochemistry of the synthesized this compound can be confirmed by spectroscopic methods.

Table of Expected Spectroscopic Data:

| Spectroscopic Technique | Expected Chemical Shifts / Frequencies |

| 1H NMR (CDCl3, 400 MHz) | δ 5.80-5.95 (m, 1H, -CH=CH2), 5.20-5.40 (m, 2H, -CH=CH 2), 5.15 (t, J = 5.0 Hz, 1H, O-CH-O), 4.10-4.25 (m, 1H, CH -CH2OH), 3.95-4.05 (m, 1H, O-CH 2), 3.70-3.80 (m, 1H, O-CH 2), 3.55-3.65 (m, 2H, -CH 2OH), 2.10 (br s, 1H, -OH) |

| 13C NMR (CDCl3, 100 MHz) | δ 135.5 (-C H=CH2), 118.0 (-CH=C H2), 103.5 (O-C H-O), 75.0 (C H-CH2OH), 68.0 (O-C H2), 63.0 (-C H2OH) |

| IR (neat, cm-1) | 3400 (br, O-H), 3080 (=C-H), 2930, 2880 (C-H), 1645 (C=C), 1150, 1050 (C-O) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. The cis configuration is typically confirmed by NOE experiments in NMR spectroscopy.

Reaction Mechanism

The acid-catalyzed formation of this compound from glycerol and acrolein acetal proceeds through a transacetalization mechanism.

Caption: Proposed mechanism for the acid-catalyzed synthesis of the target molecule.

Conclusion

The synthesis of this compound is a valuable process for obtaining a versatile chiral building block. The acid-catalyzed reaction of glycerol with an acrolein acetal provides a reliable and scalable route to this compound. Careful control of the reaction conditions and appropriate purification techniques are essential for obtaining the desired cis isomer in high purity. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for researchers in the fields of organic synthesis and drug development.

In-Depth Technical Guide: cis-2-Vinyl-1,3-dioxolane-4-methanol (CAS No. 16081-26-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-2-Vinyl-1,3-dioxolane-4-methanol, a versatile chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis and purification, and discusses its relevance in the context of antiviral drug discovery, including a representative mechanism of action and an experimental workflow for antiviral screening.

Chemical and Physical Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 16081-26-8 , is a heterocyclic organic compound. Its structure features a 1,3-dioxolane ring substituted with a vinyl group at the 2-position and a hydroxymethyl group at the 4-position, with a cis stereochemical relationship between the substituents.

A summary of its key quantitative properties is presented in Table 1.

| Property | Value |

| CAS Number | 16081-26-8 |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Solubility | Soluble in common organic solvents |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the acid-catalyzed condensation of glycerol with acrolein. The cis isomer is often the thermodynamically favored product under specific reaction conditions.

Materials:

-

Glycerol (1.0 eq)

-

Acrolein (1.2 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.05 eq)

-

Toluene

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol and toluene.

-

Heat the mixture to reflux to azeotropically remove any residual water from the glycerol.

-

Cool the reaction mixture to room temperature and add p-toluenesulfonic acid.

-

Slowly add acrolein to the reaction mixture with stirring.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and quench with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

-

Collect the fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Spectroscopic Data

The structure of the synthesized compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | Observed Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | Characteristic signals for the vinyl protons, the dioxolane ring protons, and the hydroxymethyl group protons are expected. |

| ¹³C NMR (CDCl₃, 100 MHz) | Resonances corresponding to the vinyl carbons, the acetal carbon, the dioxolane ring carbons, and the hydroxymethyl carbon are anticipated. |

| Mass Spectrometry (EI) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Key absorption bands for the O-H stretch of the alcohol, C=C stretch of the vinyl group, and C-O stretches of the ether and alcohol functionalities would be present. |

Relevance in Drug Development: Antiviral Applications

The 1,3-dioxolane moiety is a key structural feature in several nucleoside analog antiviral drugs. These compounds often act as chain terminators in viral DNA or RNA synthesis. This compound can serve as a chiral building block for the synthesis of novel nucleoside analogs with potential antiviral activity.

Mechanism of Action of Dioxolane Nucleoside Analogs

The general mechanism of action for many antiviral dioxolane nucleoside analogs, particularly against retroviruses like HIV, involves a series of intracellular phosphorylation steps to form the active triphosphate metabolite. This triphosphate analog then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral reverse transcriptase. Once incorporated, the lack of a 3'-hydroxyl group on the dioxolane ring prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.

Figure 1. Intracellular activation and mechanism of action of a dioxolane nucleoside analog.

Experimental Workflow for Antiviral Screening

A typical workflow for screening new chemical entities, such as derivatives of this compound, for antiviral activity involves a series of in vitro assays. This process is designed to determine the efficacy and toxicity of the compounds.

Figure 2. A generalized workflow for the in vitro screening of antiviral compounds.

This technical guide provides foundational information for researchers interested in the synthesis and application of this compound. The detailed protocols and conceptual frameworks are intended to facilitate further investigation into the potential of this and related compounds in the development of novel therapeutics.

Spectral Data Analysis of cis-2-Vinyl-1,3-dioxolane-4-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for cis-2-Vinyl-1,3-dioxolane-4-methanol. Due to the limited availability of public spectral data for this specific cis-isomer, this document outlines the expected spectral characteristics based on its structure and provides standardized experimental protocols for acquiring high-quality data. This guide is intended to serve as a foundational resource for researchers working with this and structurally related compounds.

Chemical Structure and Properties

IUPAC Name: (cis-2-ethenyl-1,3-dioxolan-4-yl)methanol Molecular Formula: C₆H₁₀O₃ Molecular Weight: 130.14 g/mol CAS Number: 16081-27-9[1]

Spectral Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~5.8 | ddd | 1H | =CH- |

| ~5.3 | dd | 1H | =CH₂ (trans) |

| ~5.2 | dd | 1H | =CH₂ (cis) |

| ~5.1 | t | 1H | O-CH-O |

| ~4.2 | m | 1H | O-CH(CH₂OH)- |

| ~4.0 | dd | 1H | -CH₂-O (dioxolane) |

| ~3.8 | dd | 1H | -CH₂-O (dioxolane) |

| ~3.6 | d | 2H | -CH₂OH |

| ~2.5 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~135 | =CH- |

| ~118 | =CH₂ |

| ~104 | O-CH-O |

| ~75 | O-CH(CH₂OH)- |

| ~68 | -CH₂-O (dioxolane) |

| ~63 | -CH₂OH |

Table 3: Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3600-3200 | O-H | Stretching |

| 3100-3000 | C-H (vinyl) | Stretching |

| 3000-2850 | C-H (aliphatic) | Stretching |

| 1645 | C=C | Stretching |

| 1200-1000 | C-O | Stretching |

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 130 | [M]⁺ |

| 129 | [M-H]⁺ |

| 101 | [M-C₂H₅]⁺ |

| 99 | [M-CH₂OH]⁺ |

| 73 | [C₃H₅O₂]⁺ |

| 57 | [C₃H₅O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle 45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Thin Film: If the sample is viscous, cast a thin film on a KBr or NaCl plate by dissolving it in a volatile solvent and allowing the solvent to evaporate.

-

ATR (Attenuated Total Reflectance): Place a drop of the sample directly onto the ATR crystal.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.

-

Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of an organic compound like this compound.

References

cis-2-Vinyl-1,3-dioxolane-4-methanol molecular weight

An in-depth analysis of the molecular weight of cis-2-Vinyl-1,3-dioxolane-4-methanol, a compound of interest for researchers and professionals in the field of drug development, is presented in this technical guide. The precise molecular weight is fundamental for a range of experimental and theoretical applications, from reaction stoichiometry to analytical characterization.

Molecular Weight Determination

The molecular weight of a compound is determined from its molecular formula and the atomic weights of its constituent elements. The molecular formula for this compound has been identified as C6H10O3[1][2]. The calculation of its molecular weight is based on the standard atomic weights of Carbon (C), Hydrogen (H), and Oxygen (O).

The standard atomic weight for carbon is approximately 12.011 atomic mass units (amu)[3][4]. For hydrogen, the standard atomic weight is approximately 1.008 amu[5][6][7]. The standard atomic weight for oxygen is approximately 15.999 amu[8][9][10][11].

The molecular weight is calculated as follows:

(6 atoms of Carbon × 12.011 amu/atom) + (10 atoms of Hydrogen × 1.008 amu/atom) + (3 atoms of Oxygen × 15.999 amu/atom) = 130.143 amu.

This calculated value is consistent with the molecular weight of 130.14 g/mol reported in chemical databases[2].

Quantitative Data Summary

For clarity and ease of comparison, the quantitative data used in the molecular weight calculation are summarized in the table below.

| Element | Symbol | Count | Atomic Weight (amu) | Subtotal (amu) |

| Carbon | C | 6 | 12.011[3][4] | 72.066 |

| Hydrogen | H | 10 | 1.008[5][6][7] | 10.080 |

| Oxygen | O | 3 | 15.999[8][9][10][11] | 47.997 |

| Total | 130.143 |

Experimental Protocol: Synthesis of this compound

A representative experimental protocol for the synthesis of this compound involves the acetalization of glycerol with acrolein. This procedure is a common method for the preparation of this and similar compounds.

Materials:

-

Glycerol

-

Acrolein

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., benzene or toluene)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

Procedure:

-

Reaction Setup: A solution of glycerol in an anhydrous solvent is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

Catalyst Addition: A catalytic amount of an anhydrous acid, such as p-toluenesulfonic acid, is added to the reaction mixture.

-

Reactant Addition: Acrolein is added dropwise to the stirred solution at room temperature.

-

Reaction: The mixture is heated to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark apparatus. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, the mixture is cooled to room temperature and neutralized with a sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Logical Workflow for Molecular Weight Calculation

The process of calculating the molecular weight of a chemical compound follows a clear and logical sequence. This workflow is illustrated in the diagram below.

Caption: Logical workflow for the calculation of molecular weight.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 1,3-Dioxolane-4-methanol, 2-ethenyl-, cis- | C6H10O3 | CID 545210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 7. #1 - Hydrogen - H [hobart.k12.in.us]

- 8. princeton.edu [princeton.edu]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 11. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Commercial suppliers of cis-2-Vinyl-1,3-dioxolane-4-methanol

An In-depth Technical Guide to cis-2-Vinyl-1,3-dioxolane-4-methanol

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional molecule with potential applications in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. Its chemical structure features a vinyl group and a primary alcohol, making it a valuable building block for a variety of chemical transformations. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C6H10O3 | PubChem[1] |

| Molecular Weight | 130.14 g/mol | PubChem[1] |

| IUPAC Name | (2-ethenyl-1,3-dioxolan-4-yl)methanol | PubChem[1] |

| CAS Number | 16081-26-8 | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | Inferred |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| Solubility | Soluble in common organic solvents | Inferred |

| XLogP3 | -0.1 | PubChem[1] |

| Topological Polar Surface Area | 38.7 Ų | PubChem[1] |

Synthesis and Mechanism

The most common and straightforward method for the synthesis of this compound is the acid-catalyzed acetalization of glycerol with acrolein. The reaction proceeds via the formation of a hemiacetal intermediate, followed by intramolecular cyclization to yield the 1,3-dioxolane ring. The cis isomer is often the thermodynamically favored product.

Experimental Protocol: Synthesis of this compound

Materials:

-

Glycerol (1.0 eq)

-

Acrolein (1.1 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.02 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, toluene, and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and slowly add acrolein dropwise over a period of 30 minutes.

-

Continue refluxing the mixture and remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Applications and Research Interest

This compound is a valuable synthetic intermediate due to its two reactive functional groups: a vinyl group and a primary hydroxyl group. These groups can be selectively modified to introduce a variety of other functionalities.

-

Drug Development: The 1,3-dioxolane moiety is present in several biologically active molecules and approved drugs. This scaffold can serve as a chiral pool for the synthesis of complex target molecules. The vinyl and hydroxyl groups provide handles for further chemical modifications and the introduction of pharmacophores.

-

Polymer Chemistry: The vinyl group can undergo polymerization to form functional polymers with pendant hydroxyl groups. These polymers can have applications in coatings, adhesives, and biomaterials. The related compound 4-Vinyl-1,3-dioxolan-2-one is known to be used in polymer synthesis.[2]

-

Asymmetric Synthesis: The chiral center at the C4 position of the dioxolane ring makes this compound a useful chiral building block for the enantioselective synthesis of natural products and pharmaceuticals.

References

Navigating the Safety Landscape of cis-2-Vinyl-1,3-dioxolane-4-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the safety and handling of cis-2-Vinyl-1,3-dioxolane-4-methanol (CAS No. 16081-26-8). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive overview based on the safety profiles of structurally similar dioxolane derivatives. The information herein is intended to offer a robust framework for risk assessment and the implementation of safe laboratory practices.

Hazard Identification and GHS Classification

While a definitive GHS classification for this compound is not available, an analysis of related compounds suggests a potential for the following hazards. Users must handle this compound with the assumption that it may possess these risks.

A comparative analysis of analogous compounds, including (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol and 2-Vinyl-1,3-dioxolane, indicates a likely classification encompassing flammable liquid, serious eye irritation, and potential reproductive toxicity.[1][2]

Anticipated GHS Pictograms:

| Pictogram | Hazard Class |

| Flammable Liquid | |

| Health Hazard (Eye Irritation, potential for Reproductive Toxicity) |

Anticipated Hazard Statements:

-

H226/H227: Flammable liquid and vapor / Combustible liquid.[1][3]

-

H319: Causes serious eye irritation.[1]

-

H361: Suspected of damaging fertility or the unborn child.[1]

-

H335: May cause respiratory irritation.[2]

Anticipated Precautionary Statements:

A comprehensive set of precautionary statements should be adopted, including:

-

Prevention: P201, P202, P210, P264, P280[1]

-

Response: P305 + P351 + P338, P308 + P313, P337 + P313, P370 + P378[1]

-

Storage: P403 + P235, P405[1]

-

Disposal: P501[1]

Physical and Chemical Properties

The following table summarizes key quantitative data for structurally related compounds to provide an estimated range of physical and chemical properties for this compound.

| Property | (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol[4] | 2-Vinyl-1,3-dioxolane[2] | 4-Vinyl-1,3-dioxolan-2-one[5] | This compound[6] |

| Molecular Weight | Not Specified in Snippet | 100.12 g/mol | 114.10 g/mol | 130.14 g/mol |

| Boiling Point | Not Specified in Snippet | 115 - 116 °C | 237 °C/733 mmHg | Not Available |

| Flash Point | 80 °C / 176 °F | 14 °C | 96.9 °C | Not Available |

| Density | Not Specified in Snippet | Not Available | 1.188 g/mL at 25 °C | Not Available |

Handling and Storage

Prudent laboratory practices are essential when handling this compound. The following protocols are derived from best practices for similar chemicals.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Take precautionary measures against static discharge.

-

Do not ingest. If swallowed, seek immediate medical assistance.[4]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Keep containers tightly closed.[4]

-

Store locked up.[1]

-

Incompatible materials include acids and strong oxidizing agents.[4]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection: Wear protective gloves and a lab coat. Inspect gloves prior to use.[1]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

Experimental Protocols: Spill and First Aid

Spill Cleanup Protocol:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.

-

Collect: Carefully collect the absorbed material into a sealed container for disposal.

-

Clean: Clean the spill area thoroughly.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.[4]

Logical Workflow for Chemical Safety and Handling

The following diagram illustrates a generalized workflow for assessing and managing the risks associated with chemical handling in a research environment.

Caption: General workflow for chemical hazard assessment and response.

Disclaimer: The information provided in this guide is based on an analysis of structurally similar compounds and should be used for guidance purposes only. A comprehensive risk assessment should be conducted by qualified personnel before handling this compound. Always consult with your institution's environmental health and safety department for specific guidance.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H10O3 | CID 21116082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Vinyl-1,3-dioxolane | 3984-22-3 [chemicalbook.com]

- 4. 16081-26-8(1,3-Dioxolane-4-methanol,2-ethenyl-, cis- (9CI)) | Kuujia.com [nl.kuujia.com]

- 5. 2-Ethyl-4-methyl-1,3-dioxolane, cis + trans, 99% | Fisher Scientific [fishersci.ca]

- 6. pdf.marketpublishers.com [pdf.marketpublishers.com]

Solubility Profile of cis-2-Vinyl-1,3-dioxolane-4-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Vinyl-1,3-dioxolane-4-methanol, a versatile heterocyclic compound, holds significant potential in various scientific domains, including as a monomer in polymer synthesis and as a building block in the development of novel pharmaceutical agents. A thorough understanding of its solubility characteristics in a range of organic solvents is paramount for its effective application in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the predicted solubility of this compound and outlines detailed experimental protocols for its quantitative determination.

Predicted Solubility Profile

Glycerol formal is known to be miscible with water and ethanol, and soluble in chloroform and acetone. This suggests that this compound is likely to exhibit good solubility in polar protic and polar aprotic solvents, and limited solubility in nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl group can form hydrogen bonds with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar dioxolane ring and hydroxyl group can interact favorably with the dipoles of aprotic polar solvents. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant miscibility with nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | The moderate polarity of chlorinated solvents should allow for good solvation of the molecule. |

Experimental Determination of Solubility

For precise and quantitative solubility data, experimental determination is essential. The following are standard methodologies that can be employed.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow for Solubility Determination

The following diagram outlines the typical workflow for the experimental determination of the solubility of a liquid solute in an organic solvent.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Detailed Experimental Protocols

1. Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

-

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is confirmed by the presence of a separate phase of the solute after equilibration.

-

Seal the vials and place them in a constant temperature shaker bath. Agitate the vials at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24 to 72 hours) to reach equilibrium.

-

After equilibration, stop the agitation and allow the vials to stand in the constant temperature bath for at least 24 hours to allow for complete phase separation.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to the equilibration temperature.

-

Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any undissolved micro-droplets.

-

Accurately dilute the filtered sample with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method such as HPLC or GC.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

-

Data Presentation: The results should be presented in a table, clearly stating the solvent, the temperature of the experiment, and the determined solubility with appropriate units (e.g., g/100 mL or mol/L).

2. High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, automated HTS methods can be employed. These methods often rely on smaller scales and faster analysis.

-

General Principle: Miniaturized versions of the shake-flask method are often used, with automated liquid handling for dispensing the solute and solvents into microplates. After a shorter equilibration period, the concentration in the supernatant is often determined by UV-Vis spectroscopy or other rapid analytical techniques. While less precise than the traditional shake-flask method, HTS is valuable for initial solvent screening.

Conclusion

While specific quantitative data for the solubility of this compound is not currently available, its molecular structure suggests a high degree of solubility in polar organic solvents. For researchers and professionals in drug development, the provided experimental protocols offer a robust framework for the precise determination of its solubility in various solvent systems. This empirical data is critical for optimizing reaction conditions, developing purification strategies, and formulating final products, thereby enabling the full realization of this compound's potential in scientific and pharmaceutical applications.

A Technical Guide to cis-2-Vinyl-1,3-dioxolane-4-methanol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-2-Vinyl-1,3-dioxolane-4-methanol, a chiral building block derived from the renewable resource glycerol, holds significant potential in synthetic organic chemistry and drug development. Its unique structure, featuring a vinyl group for further functionalization and a protected diol with a primary alcohol, makes it a versatile intermediate for the synthesis of complex molecules. This technical whitepaper provides a comprehensive overview of its chemical properties, a detailed proposed experimental protocol for its synthesis, and a summary of its potential applications, particularly in the pharmaceutical industry.

Introduction

The growing demand for enantiomerically pure compounds in the pharmaceutical industry has driven the exploration of novel chiral building blocks.[1] Glycerol, a readily available and inexpensive byproduct of biodiesel production, has emerged as a valuable starting material for the synthesis of such building blocks.[2] One such derivative, this compound, offers a unique combination of functional groups that are highly desirable for organic synthesis. The vinyl group can participate in a wide range of chemical transformations, including polymerization, cycloadditions, and cross-coupling reactions, while the hydroxymethyl group provides a handle for chain extension or the introduction of other functionalities. The cis-stereochemistry of the dioxolane ring provides a defined stereochemical element that can be crucial in the synthesis of stereochemically complex drug molecules.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | PubChem[3] |

| Molecular Weight | 130.14 g/mol | PubChem[3] |

| CAS Number | 16081-26-8 | PubChem[3] |

| Appearance | Liquid (Predicted) | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents (Predicted) | |

| Computed XLogP3 | -0.1 | PubChem[3] |

Proposed Synthesis

Experimental Protocol: Acid-Catalyzed Acetalization of Glycerol with Acrolein

Materials:

-

Glycerol (1.0 eq)

-

Acrolein (1.1 eq, freshly distilled)

-

p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol and toluene.

-

Add p-toluenesulfonic acid monohydrate to the mixture.

-

Heat the mixture to reflux and azeotropically remove any residual water.

-

After complete removal of water, cool the reaction mixture to room temperature.

-

Slowly add freshly distilled acrolein to the reaction mixture with stirring.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution and stir for 15 minutes.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the cis and trans isomers.

Diagram 1: Proposed Synthetic Workflow for this compound

References

- 1. 1,3-Dioxolane(646-06-0) 1H NMR [m.chemicalbook.com]

- 2. Liquid-Phase Dehydration of Glycerol to Acrolein with ZSM-5-Based Catalysts in the Presence of a Dispersing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dioxolane-4-methanol, 2-ethenyl-, cis- | C6H10O3 | CID 545210 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Polymerization of cis-2-Vinyl-1,3-dioxolane-4-methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and potential applications of poly(cis-2-vinyl-1,3-dioxolane-4-methanol). The unique structure of this polymer, featuring a pendant hydroxyl group and a hydrolyzable acetal linkage in the backbone (via ring-opening), makes it a promising candidate for various biomedical applications, including drug delivery.

Introduction

This compound is a functional monomer that can undergo polymerization through its vinyl group or via ring-opening of the dioxolane ring, particularly under cationic conditions. The presence of the primary hydroxyl group offers a versatile handle for post-polymerization modification, such as the conjugation of drugs, targeting moieties, or other functional molecules. The acetal groups integrated into the polymer backbone can provide a mechanism for controlled degradation under acidic conditions, a desirable feature for drug delivery systems.

Polymerization Strategies

The polymerization of 2-vinyl-1,3-dioxolane derivatives can proceed through different mechanisms, primarily cationic polymerization, which can involve both vinyl polymerization and ring-opening polymerization.[1] The choice of initiator and reaction conditions can influence the dominant polymerization pathway.

Cationic Polymerization: This is a common method for polymerizing vinyl ethers and cyclic acetals. When 2-vinyl-1,3-dioxolane is treated with cationic catalysts at low temperatures, a polymer containing both dioxolane rings (from vinyl polymerization) and ester units (from ring-opening) is produced.[1] The proposed mechanism for the formation of the ester unit involves a hydride-shift followed by the ring-opening of the resulting carbonium ion of the dioxolane ring.[1]

Radical Polymerization: While less common for this class of monomers, radical polymerization of related structures like 2-methylene-4-phenyl-1,3-dioxolane has been reported.[2] This method would primarily lead to the polymerization of the vinyl group, preserving the dioxolane ring in the side chain.

Potential Applications in Drug Development

The unique chemical structure of poly(this compound) suggests several potential applications in the pharmaceutical and biomedical fields:

-

Drug Conjugation: The pendant hydroxyl groups can be used to covalently attach drug molecules, creating polymer-drug conjugates. This can improve drug solubility, stability, and pharmacokinetic profiles.

-

Controlled Release: The polyacetal backbone resulting from ring-opening polymerization is susceptible to hydrolysis under acidic conditions, such as those found in endosomes or the tumor microenvironment. This can be exploited for pH-triggered drug release.

-

Hydrophilic Carrier: The hydroxyl groups can increase the hydrophilicity of the polymer, potentially leading to the formation of hydrogels or enhancing the solubility of hydrophobic drugs.

-

Biocompatible Coatings: Polymers with hydroxyl groups are often biocompatible and can be used to coat medical devices to improve their biocompatibility.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of poly(this compound). Researchers should optimize these conditions based on their specific experimental setup and desired polymer characteristics.

Protocol 1: Cationic Polymerization of this compound

Objective: To synthesize poly(this compound) via cationic polymerization, potentially leading to a copolymer with both vinyl and ring-opened units.

Materials:

-

This compound (monomer)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

-

Anhydrous dichloromethane (DCM) (solvent)

-

Methanol (quenching agent)

-

Diethyl ether (precipitating solvent)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Monomer and Solvent Preparation: Dry the this compound monomer over calcium hydride and distill under reduced pressure. Dry the dichloromethane (DCM) using a suitable drying agent (e.g., calcium hydride) and distill under a nitrogen atmosphere.

-

Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

-

Polymerization:

-

Under a nitrogen atmosphere, dissolve the desired amount of monomer in anhydrous DCM in the reaction flask.

-

Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Slowly add the initiator, BF₃·OEt₂, via syringe through the septum. The monomer-to-initiator ratio will influence the molecular weight of the resulting polymer.

-

Allow the reaction to proceed for a predetermined time (e.g., 2-24 hours). The reaction mixture may become more viscous as the polymer forms.

-

-

Quenching: Terminate the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture.

-

Polymer Isolation:

-

Allow the reaction mixture to warm to room temperature.

-

Precipitate the polymer by slowly pouring the reaction solution into a large excess of a non-solvent, such as cold diethyl ether, with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh diethyl ether to remove any unreacted monomer and initiator residues.

-

Dry the polymer under vacuum to a constant weight.

-

Protocol 2: Characterization of Poly(this compound)

Objective: To determine the structure, molecular weight, and thermal properties of the synthesized polymer.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR):

-

Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the spectra to confirm the polymer structure. The presence of signals corresponding to the polymer backbone and the pendant groups (including the hydroxyl group) should be verified. The ratio of vinyl polymerization to ring-opened units can be estimated by comparing the integration of characteristic peaks.

-

-

Gel Permeation Chromatography (GPC):

-

Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.

-

Use a suitable solvent (e.g., THF) as the mobile phase and calibrate with appropriate standards (e.g., polystyrene).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Obtain an FTIR spectrum of the polymer to identify the characteristic functional groups.

-

Look for key absorbances such as the broad O-H stretch (from the hydroxyl group), C-O-C stretches (from the dioxolane ring and polyether backbone), and the absence of the C=C stretch from the vinyl group of the monomer.

-

-

Differential Scanning Calorimetry (DSC):

-

Determine the glass transition temperature (Tg) of the polymer. This provides information about the amorphous nature and thermal properties of the material.

-

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of poly(this compound).

Table 1: Polymerization Conditions and Results

| Entry | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 100:1 | -78 | 4 | |||

| 2 | 200:1 | -78 | 4 | |||

| 3 | 100:1 | 0 | 4 |

Table 2: Spectroscopic and Thermal Characterization Data

| Polymer Sample | Key ¹H NMR Shifts (ppm) | Key FTIR Peaks (cm⁻¹) | Tg (°C) |

| Sample 1 | |||

| Sample 2 | |||

| Sample 3 |

Visualizations

Cationic Polymerization Workflow

Caption: Experimental workflow for the cationic polymerization of this compound.

Proposed Polymerization Pathways

Caption: Potential pathways in the cationic polymerization of the monomer.

References

Application Notes and Protocols for the Use of cis-2-Vinyl-1,3-dioxolane-4-methanol Derivatives in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of derivatives of cis-2-Vinyl-1,3-dioxolane-4-methanol, namely solketal acrylate (SA) and solketal methacrylate (SMA), in polymer synthesis. These monomers are valuable precursors for creating functional polymers with pendant hydroxyl groups after a straightforward deprotection step, which are of significant interest in biomedical applications such as drug delivery and biocompatible materials.

Overview of Polymerization Methods

Solketal acrylate (SA) and solketal methacrylate (SMA) can be polymerized via several methods, including free-radical polymerization and controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for the synthesis of a wide range of polymer architectures, from simple homopolymers to complex block copolymers.

A key feature of polymers derived from these monomers is the presence of the acetal group (dioxolane ring), which can be readily hydrolyzed under acidic conditions to reveal a diol functionality. This post-polymerization modification is crucial for creating hydrophilic and functional polymers.

Data Presentation: Polymer Synthesis Parameters

The following tables summarize quantitative data from representative polymerization experiments involving solketal acrylate and methacrylate.

Table 1: Atom Transfer Radical Polymerization (ATRP) of Solketal Acrylate (SA)

| Initiator | Catalyst System | Solvent | Temp. (°C) | Time (h) | Molar Ratios (Monomer:Initiator:Catalyst:Ligand) | Resulting Mn ( g/mol ) | PDI (Đ) | Reference |

| PS-Br Macroinitiator | CuBr / PMDETA | Anisole | 90 | 3.75 | 80:1:0.1:0.1 | 6100 (BCP) | - | [1] |

| - | CuBr / PMDETA | Cyclohexanone | 90 | - | - | Controlled MW | Low | [2] |

Mn = Number-average molecular weight; PDI = Polydispersity Index; PS-Br = Bromine-terminated polystyrene; PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine; BCP = Block Copolymer

Table 2: Free-Radical Polymerization

| Monomer | Initiator | Solvent | Temp. (°C) | Time | Grafting Yield (%) | Notes | Reference |

| Solketal Acrylate | KPS | THF | 65 | 72 min | 52 | Grafting onto carboxymethylcellulose | [3] |

| Solketal (meth)acrylate | Various transfer agents | - | - | - | - | Synthesis of water-soluble glycerin-based poly(meth)acrylates | [4] |

KPS = Potassium persulfate; THF = Tetrahydrofuran

Experimental Protocols

Protocol 1: Synthesis of Solketal Acrylate Monomer

This protocol describes the synthesis of solketal acrylate from solketal and acryloyl chloride.[1]

Materials:

-

Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)

-

Triethylamine

-

Dichloromethane (DCM)

-

Acryloyl chloride

-

1 N HCl

-

Saturated NaHCO₃ solution

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Combine solketal (28.2 mL, 0.23 mol), triethylamine (41.1 mL, 0.29 mol), and dichloromethane (150 mL) in an oven-dried round-bottom flask.

-

Stir the mixture in an ice bath for 30 minutes.

-

Add acryloyl chloride (18.3 mL, 0.23 mol) dropwise to the cold solution over 1 hour.

-

Allow the reaction to proceed for 24 hours.

-

Filter the resulting white solid.

-

Wash the filtrate sequentially with 1 N HCl, deionized water, saturated NaHCO₃ solution, deionized water, and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the solketal acrylate monomer.

Protocol 2: ATRP Synthesis of Polystyrene-block-poly(solketal acrylate) (PS-b-PSA)

This protocol details the synthesis of a block copolymer using a polystyrene macroinitiator.[1]

Materials:

-

Polystyrene homopolymer (macroinitiator, e.g., 2400 g/mol )

-

Solketal acrylate

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anisole

-

Copper(I) bromide (CuBr)

Procedure:

-

In a reaction flask, mix the polystyrene macroinitiator (0.200 g, 0.08 mmol), solketal acrylate (1.11 mL, 6.4 mmol), PMDETA (1.7 µL, 8.3 µmol), and anisole (0.6 mL).

-

Degas the mixture by three freeze-pump-thaw cycles.

-

In a glovebox, add CuBr (1.2 mg, 8.3 µmol) to the flask.

-

Stir the mixture for 10 minutes before placing it in an oil bath preheated to 90 °C.

-

After 3.75 hours, rapidly cool the flask in an acetone/dry ice bath to terminate the polymerization.

-

Purify the resulting polymer by passing the solution through a neutral alumina column to remove the copper catalyst.

Protocol 3: Hydrolysis of Poly(solketal acrylate) to Poly(glycerol acrylate)

This protocol describes the deprotection of the acetal group to yield a hydrophilic polymer.[1][2]

Materials:

-

Poly(solketal acrylate) or its block copolymer

-

6 N HCl

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the polymer in a mixture of 6 N HCl and THF (1/9, v/v).

-

Stir the solution at room temperature for 3 hours.[2]

-

Precipitate the resulting hydrophilic polymer in a suitable non-solvent (e.g., hexane) and dry under vacuum.

Visualizations

Monomer Synthesis and Polymerization Workflow

Caption: Workflow for synthesis and functionalization of polymers.

ATRP Mechanism for Solketal Acrylate

Caption: Simplified ATRP mechanism for solketal acrylate.

Post-Polymerization Modification Pathway

Caption: Hydrolysis of the dioxolane group to yield a functional polymer.

Applications in Research and Development

The primary application of polymers derived from this compound derivatives lies in the biomedical field. The ability to create well-defined polymers with protected hydroxyl groups, which can be deprotected post-polymerization, is highly advantageous.

-

Drug Delivery: The resulting hydrophilic poly(glycerol acrylate) or methacrylate can be used to form hydrogels or nanoparticles for encapsulating and delivering therapeutic agents.

-

Biocompatible Coatings: These polymers can be used to modify surfaces to improve their biocompatibility and reduce non-specific protein adsorption.

-

Functional Biomaterials: The pendant diol groups serve as handles for further chemical modification, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules.

The synthesis of block copolymers, such as PS-b-PSA, allows for the creation of self-assembling nanostructures.[1] After hydrolysis, the change in the hydrophilic-lipophilic balance can drive significant morphological transitions, a property that is being explored for the development of responsive materials.[5]

References

Application Notes and Protocols: cis-2-Vinyl-1,3-dioxolane-4-methanol in Copolymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Vinyl-1,3-dioxolane-4-methanol is a functional monomer with significant potential in the synthesis of advanced copolymers for biomedical and pharmaceutical applications. Its structure, featuring a vinyl group for polymerization, a hydroxyl group for further functionalization, and a dioxolane ring, offers a unique combination of properties. The incorporation of this monomer into polymer chains can impart hydrophilicity, provide sites for drug conjugation or crosslinking, and potentially introduce biodegradability through the dioxolane moiety, which can be susceptible to hydrolysis under certain conditions.

These application notes provide an overview of the potential uses of this compound in copolymerization and offer generalized experimental protocols based on the behavior of structurally similar monomers, such as other vinyl dioxolanes and cyclic ketene acetals. Due to a lack of specific literature on this compound, the following data and protocols are adapted from studies on analogous compounds and should be considered as a starting point for research and development.

Key Applications

The unique chemical structure of this compound suggests its utility in several advanced applications:

-

Drug Delivery Systems: The pendant hydroxyl group serves as a convenient handle for the covalent attachment of therapeutic agents, enabling the creation of polymer-drug conjugates for controlled and targeted drug release.[1][2] The hydrophilicity imparted by the monomer can also improve the solubility and bioavailability of hydrophobic drugs.

-

Biodegradable Polymers: The 1,3-dioxolane ring is a cyclic acetal that can undergo hydrolysis, particularly under acidic conditions, to break down the polymer backbone or side chains. This feature is highly desirable for creating biodegradable materials for transient medical implants, sutures, and drug delivery matrices, reducing the need for surgical removal and minimizing long-term side effects.

-

Hydrogel Formulation: The hydroxyl groups can participate in crosslinking reactions to form hydrogels. These hydrogels can be designed to be biodegradable and can encapsulate drugs or cells for tissue engineering and regenerative medicine applications.[3][4][5][6]

-

Reactive Polymers and Coatings: Copolymers containing this monomer can be used as reactive polymers that can be further modified or crosslinked after polymerization.[7] This is useful for creating functional coatings, adhesives, and films with tailored properties.

Experimental Protocols

The following are generalized protocols for the copolymerization of this compound with a generic vinyl comonomer (e.g., an acrylate or styrene). These protocols are based on established methods for the free-radical polymerization of similar vinyl monomers.[7]

Protocol 1: Free-Radical Copolymerization

This protocol describes a typical solution polymerization using a free-radical initiator.

Materials:

-

This compound

-

Comonomer (e.g., Methyl methacrylate, Styrene)

-

Azobisisobutyronitrile (AIBN) (or other suitable free-radical initiator)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide)

-

Precipitating solvent (e.g., methanol, hexane)

-

Nitrogen or Argon gas

-

Schlenk flask or similar reaction vessel with a condenser

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired molar ratio of this compound, the comonomer, and AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration) in the anhydrous solvent.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: After backfilling with nitrogen or argon, place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN). Stir the reaction mixture for a predetermined time (e.g., 6-24 hours).

-

Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the copolymer by slowly adding the reaction solution to a stirred, excess volume of a suitable non-solvent (e.g., cold methanol or hexane).

-

Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a small amount of the reaction solvent and re-precipitate it to remove unreacted monomers and initiator residues. Repeat this step 2-3 times.

-

Drying: Dry the purified copolymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

-

Characterization: Characterize the resulting copolymer using techniques such as ¹H NMR and FTIR spectroscopy to determine its composition and structure, and gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index.

Data Presentation

The following tables summarize typical quantitative data for the copolymerization of monomers structurally related to this compound. This data can serve as a reference for designing and evaluating copolymerization experiments.

Table 1: Typical Monomer Reactivity Ratios for Related Vinyl Dioxolane and Cyclic Ketene Acetal Monomers with Common Comonomers.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Type |

| 4-vinyl-1,3-dioxolane | Maleimide | < 1 | > 1 | Tendency towards block |

| 2-methylene-4-phenyl-1,3-dioxolane | Styrene | - | - | Tendency towards alternating |

| 2-methylene-4-phenyl-1,3-dioxolane | Methyl Methacrylate | - | - | Tendency towards alternating |

| 2-methylene-4-phenyl-1,3-dioxolane | Vinyl Acetate | - | - | Tendency towards alternating |

Data for reactivity ratios (r1 and r2) are often context-dependent and can vary with reaction conditions. The table indicates general tendencies observed in the literature for similar systems.[7][8]

Table 2: Illustrative Molecular Weight and Polydispersity Data for Copolymers of Related Monomers.

| Copolymer System | Molar Ratio (M1:M2) | Mn ( g/mol ) | PDI (Mw/Mn) |

| Poly(4-vinyl-1,3-dioxolane-co-maleimide) | 1:1 | 5,000 - 250,000 | 1.5 - 3.0 |

| Poly(2-methylene-1,3-dioxepane-co-vinyl ether) | 7:3 | 7,000 - 13,000 | 1.8 - 2.5 |

Mn = Number-average molecular weight; PDI = Polydispersity Index. These values are illustrative and depend on specific reaction conditions.[7][8]

Mandatory Visualizations

References

- 1. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Preparation of Biodegradable Polyethylene Glycol Dimethacrylate Hydrogels via Thiol-ene Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Preparation of Biodegradable Polyethylene Glycol Dimethacrylate Hydrogels via Thiol-ene Chemistry | Semantic Scholar [semanticscholar.org]

- 7. US5310839A - Copolymers of vinyl dioxolanes and maleimides - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Application Note: Cationic Ring-Opening Polymerization of cis-2-Vinyl-1,3-dioxolane-4-methanol for Advanced Drug Delivery Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of functional polymers with tailored properties is a cornerstone of modern drug delivery. These polymers can enhance drug solubility, control release kinetics, and target specific tissues, thereby improving therapeutic efficacy and patient compliance.[1][2] cis-2-Vinyl-1,3-dioxolane-4-methanol, a monomer derived from glycerol, is a promising candidate for creating such advanced polymers. Its structure contains a cyclic acetal susceptible to cationic ring-opening polymerization (CROP), a pendant vinyl group for subsequent functionalization, and a primary hydroxyl group to ensure hydrophilicity.

This application note provides a detailed protocol for the cationic ring-opening polymerization of this compound. It outlines the reaction mechanism, experimental procedures, characterization techniques, and potential applications of the resulting polyacetal in drug development. The polymerization of vinyl-substituted dioxolanes typically proceeds via a cationic mechanism, which can involve both ring-opening of the acetal and addition polymerization at the vinyl group.[3][4] Careful control of reaction conditions is crucial to favor the desired ring-opening pathway.

Reaction Mechanism and Workflow

Cationic ring-opening polymerization of 2-vinyl-1,3-dioxolane derivatives is initiated by a cationic species, such as a protonic acid or a Lewis acid.[5][6] The initiator activates the monomer by protonating one of the oxygen atoms in the dioxolane ring, forming an oxonium ion. This is followed by nucleophilic attack from another monomer molecule, leading to ring opening and chain propagation. The presence of the vinyl group introduces complexity, as it can also participate in cationic polymerization.[4] Low temperatures are often employed to suppress competing vinyl polymerization and favor the ring-opening mechanism.[3]

The overall experimental process, from monomer purification to final polymer characterization, is depicted in the workflow diagram below.

References

- 1. Polymers in Drug Delivery [scirp.org]

- 2. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polymerization of 2‐vinyl‐1,3‐dioxolane | Semantic Scholar [semanticscholar.org]

- 4. PPT - Cationic Vinyl Polymerization Initiation Mechanism PowerPoint Presentation - ID:9138746 [slideserve.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cis-2-Vinyl-1,3-dioxolane-4-methanol in pH-Responsive Drug Delivery